

X-ray Crystallography of Energetic Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

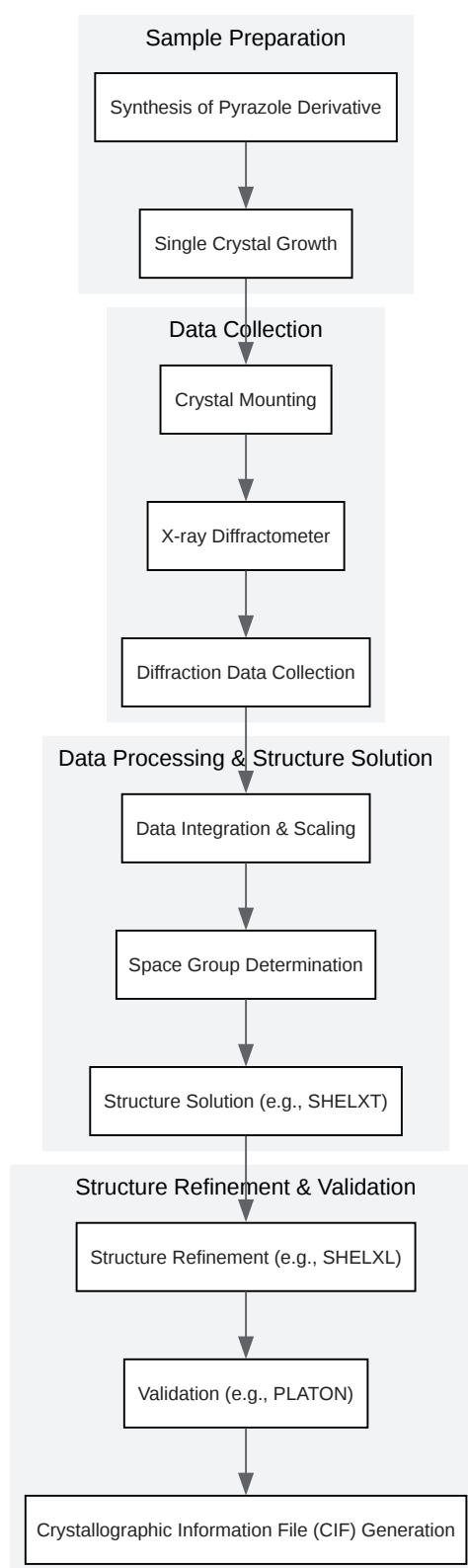
Compound Name: 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Cat. No.: B421622

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of a selected nitro-substituted pyrazole, offering insights into its solid-state structure. While specific crystallographic data for **1-acetyl-3,5-diamino-4-nitro-1H-pyrazole** is not publicly available, we will examine a closely related and well-documented energetic material, Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (7), to illustrate the application and importance of X-ray crystallography in the characterization of high-energy-density materials.^[1] This comparison will highlight key structural parameters and provide a standardized experimental protocol for such analyses.


Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole, a potent energetic material.^[1] Understanding these parameters is crucial for comprehending the packing of molecules in the crystal lattice, which in turn influences properties like density and thermal stability.

Parameter	Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (7)
Formula	C4H8N12O12
Crystal System	Monoclinic
Space Group	P2(1)/n
Density (g cm ⁻³ at 100 K)	1.88[1]
Density (g cm ⁻³ at 298 K)	1.83[1]
Thermal Stability (°C)	218[1]
Detonation Velocity (m s ⁻¹)	8931[1]
Detonation Pressure (GPa)	35.9[1]

Experimental Workflow for X-ray Crystallography

The determination of a crystal structure by X-ray diffraction is a multi-step process. The generalized workflow for analyzing energetic materials like nitro-substituted pyrazoles is depicted below. This process ensures the collection of high-quality diffraction data and the accurate determination of the molecular and crystal structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [X-ray Crystallography of Energetic Pyrazole Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b421622#x-ray-crystallography-of-1-acetyl-3-5-diamino-4-nitro-1h-pyrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com